molecular formula C29H33N5 B12212621 5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B12212621
M. Wt: 451.6 g/mol
InChI Key: IEGRHXAVZKSWOP-JLHYYAGUSA-N
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Description

5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as:

Uniqueness

The uniqueness of 5-tert-butyl-3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H33N5

Molecular Weight

451.6 g/mol

IUPAC Name

5-tert-butyl-3-phenyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H33N5/c1-29(2,3)26-21-27(34-28(31-26)25(22-30-34)24-14-8-5-9-15-24)33-19-17-32(18-20-33)16-10-13-23-11-6-4-7-12-23/h4-15,21-22H,16-20H2,1-3H3/b13-10+

InChI Key

IEGRHXAVZKSWOP-JLHYYAGUSA-N

Isomeric SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC=CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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